Cas no 19394-61-7 (2-biphenyl isothiocyanate)

2-Biphenyl isothiocyanate is a versatile organic compound characterized by the presence of an isothiocyanate (–N=C=S) functional group attached to a biphenyl scaffold. This structure imparts reactivity suitable for applications in organic synthesis, particularly in the formation of thiourea derivatives via nucleophilic addition reactions. The biphenyl moiety enhances stability and influences solubility in organic solvents, making it useful in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. Its isothiocyanate group also allows for selective conjugation with amines or thiols, facilitating its use in bioconjugation and material science. The compound is typically handled under inert conditions due to its moisture sensitivity.
2-biphenyl isothiocyanate structure
2-biphenyl isothiocyanate structure
Product Name:2-biphenyl isothiocyanate
CAS No:19394-61-7
MF:C13H9NS
MW:211.282261610031
MDL:MFCD00022052
CID:135556
PubChem ID:519659
Update Time:2025-10-29

2-biphenyl isothiocyanate Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,2-isothiocyanato-
    • 2-Biphenyl isothiocyanate
    • 1-isothiocyanato-2-phenylbenzene
    • 2-Isothiocyanatobiphenyl
    • 2-Isothiocyanato-1,1'-biphenyl
    • 19394-61-7
    • MFCD00022052
    • 2-biphenylylisothiocyanate
    • BS-42397
    • 2-Isothiocyanato-1,1'-biphenyl #
    • 1-isothiocyanato-2-phenyl-benzene
    • 2-biphenylyl isothiocyanate
    • AKOS009159239
    • EN300-64135
    • SY063385
    • 2-Phenylphenyl isothiocyanate
    • 2-Biphenylisothiocyanate
    • FT-0637839
    • DTXSID10334106
    • A813681
    • SCHEMBL5164145
    • biphenyl isothiocyanate
    • 2-Biphenyl isothiocyate, 98%
    • 2-biphenyl isothiocyanate
    • MDL: MFCD00022052
    • Inchi: 1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
    • InChI Key: OAYSYSIGKCDBKZ-UHFFFAOYSA-N
    • SMILES: S=C=NC1C=CC=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.04600
  • Monoisotopic Mass: 211.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.4A^2
  • XLogP3: 4.9

Experimental Properties

  • Density: 1,17 g/cm3
  • Boiling Point: 369.1°Cat760mmHg
  • Flash Point: 188°C
  • Refractive Index: 1.599
  • PSA: 44.45000
  • LogP: 4.08790

2-biphenyl isothiocyanate Security Information

  • HazardClass:IRRITANT-HARMFUL

2-biphenyl isothiocyanate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-biphenyl isothiocyanate Suppliers

Amadis Chemical Company Limited
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(CAS:19394-61-7)2-biphenyl isothiocyanate
Order Number:A813681
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):498.0
Email:sales@amadischem.com

2-biphenyl isothiocyanate Related Literature

Additional information on 2-biphenyl isothiocyanate

Professional Introduction to 2-biphenyl isothiocyanate (CAS No. 19394-61-7)

2-biphenyl isothiocyanate, identified by the Chemical Abstracts Service Number (CAS No.) 19394-61-7, is a significant compound in the realm of organic synthesis and pharmaceutical research. This organosulfur compound belongs to the isothiocyanate class, characterized by its highly reactive thiocarbonyl group. The molecular structure of 2-biphenyl isothiocyanate consists of a biphenyl moiety linked to an isothiocyanate functional group, making it a versatile intermediate in the synthesis of various bioactive molecules.

The utility of 2-biphenyl isothiocyanate stems from its ability to participate in nucleophilic addition reactions, forming stable adducts with amines, alcohols, and other nucleophiles. This reactivity has positioned it as a crucial building block in the development of pharmaceuticals, agrochemicals, and specialty chemicals. In recent years, advancements in synthetic methodologies have enhanced the accessibility and purity of CAS No. 19394-61-7, facilitating its application in high-value chemical transformations.

One of the most compelling aspects of 2-biphenyl isothiocyanate is its role in medicinal chemistry. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with potential therapeutic applications. For instance, derivatives of 2-biphenyl isothiocyanate have been explored as inhibitors of enzymes involved in inflammatory pathways, showcasing promise in the treatment of chronic diseases. The biphenyl scaffold, known for its structural stability and metabolic resilience, further enhances the pharmacological profile of these derivatives.

Recent studies have highlighted the synthetic versatility of CAS No. 19394-61-7 in constructing complex molecular architectures. A notable example involves its use in the preparation of thiazole-based compounds, which are prevalent in antimicrobial and anti-inflammatory agents. The thiazole ring, introduced through cyclization reactions involving 2-biphenyl isothiocyanate, exhibits remarkable biological activity due to its ability to modulate enzyme function and cellular signaling pathways.

The pharmaceutical industry has also utilized 2-biphenyl isothiocyanate as a precursor for kinase inhibitors, which are critical in targeted cancer therapies. By incorporating this compound into drug candidates, researchers have achieved selective inhibition of aberrant signaling pathways that drive tumor growth. The biphenyl moiety contributes to binding affinity and selectivity, while the isothiocyanate group facilitates further derivatization into pharmacologically relevant structures.

In addition to pharmaceutical applications, CAS No. 19394-61-7 has found utility in materials science. Its ability to form covalent bonds with polymers and other materials has been exploited in the development of advanced coatings and adhesives. These materials exhibit enhanced durability and chemical resistance, making them suitable for industrial applications where performance under harsh conditions is paramount.

The synthesis of 2-biphenyl isothiocyanate itself has seen significant innovation over the years. Traditional methods often involved hazardous reagents or cumbersome purification processes. However, modern synthetic approaches have introduced more efficient and environmentally benign routes. For example, catalytic methods employing transition metals have streamlined the production process while maintaining high yields and purity standards.

The growing interest in green chemistry has further driven the development of sustainable synthetic routes for CAS No. 19394-61-7. Researchers are increasingly exploring biocatalytic methods and solvent-free reactions to minimize waste and energy consumption. These advancements not only align with global sustainability goals but also enhance the cost-effectiveness and scalability of producing this valuable intermediate.

Another area where 2-biphenyl isothiocyanate has made a significant impact is in agrochemical research. Derivatives of this compound have been investigated as potent herbicides and fungicides due to their ability to disrupt essential metabolic pathways in pests and weeds. The biphenyl ring provides structural stability necessary for systemic absorption within plants, while the isothiocyanate group ensures potent biological activity at low concentrations.

The future prospects for CAS No. 19394-61-7 appear promising as research continues to uncover new applications and synthetic strategies. Innovations in computational chemistry are enabling researchers to design novel derivatives with optimized properties for specific applications. Additionally, collaborations between academia and industry are fostering rapid translation of laboratory discoveries into commercial products.

In conclusion, 2-biphenyl isothiocyanate (CAS No. 19394-61-7) represents a cornerstone compound in organic synthesis with far-reaching implications across pharmaceuticals, materials science, and agrochemicals. Its unique reactivity and structural features make it an indispensable tool for chemists seeking to develop innovative solutions to complex challenges. As synthetic methodologies continue to evolve, the potential applications for this compound are likely to expand even further.

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Amadis Chemical Company Limited
(CAS:19394-61-7)2-biphenyl isothiocyanate
A813681
Purity:99%
Quantity:25g
Price ($):498.0
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